

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-4-(trifluoromethoxy)benzonitrile
Cat. No.:	B1289698

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. While this compound is often identified by CAS number 131747-43-8, this guide addresses the properties and hazards associated with the substance, which may also be referenced by CAS number 91436-34-1. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, hazard profile, synthesis, and applications.

Chemical and Physical Properties

2-(Trifluoromethyl)nicotinic acid is a white to light brown crystalline solid. The introduction of the trifluoromethyl group significantly influences the electronic properties of the nicotinic acid scaffold, impacting its acidity and reactivity. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source(s)
CAS Number	131747-43-8	[1]
Synonyms	2-(Trifluoromethyl)pyridine-3-carboxylic Acid	[1]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	
Molecular Weight	191.11 g/mol	
Appearance	White to Almost white powder to crystal	[1] [2]
Melting Point	184-189 °C	[1]
Purity	>97.0%	[1]
SMILES String	OC(=O)c1cccncc1C(F)(F)F	
InChI Key	BFROETNLEIAWNO-UHFFFAOYSA-N	

Hazard Identification and Safety Profile

Understanding the hazard profile of 2-(Trifluoromethyl)nicotinic acid is crucial for its safe handling in a laboratory and industrial setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Classification

Based on available data, 2-(Trifluoromethyl)nicotinic acid is classified as follows:

- Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
- Skin Irritation (Category 2): H315 - Causes skin irritation.[\[1\]](#)
- Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[\[1\]](#)

GHS Pictograms and Signal Word

The following pictograms and signal word are associated with this compound:

Pictogram	Hazard Class	Signal Word
alt text	Acute Toxicity (fatal or toxic)	Danger
alt text	Skin and Eye Irritation	Warning

Precautionary Statements

The following precautionary statements are recommended for handling this chemical:

- P264: Wash hands thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
- P302 + P352: IF ON SKIN: Wash with plenty of water.[\[1\]](#)
- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling 2-(Trifluoromethyl)nicotinic acid. This includes:

- Eye Protection: Eyeshields or safety glasses.
- Hand Protection: Chemical-resistant gloves.
- Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.

Synthesis and Applications

2-(Trifluoromethyl)nicotinic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[3][4]

Synthetic Routes

Several synthetic routes have been developed for the preparation of 2-(trifluoromethyl)nicotinic acid derivatives. One common approach involves the construction of the pyridine ring from fluorinated precursors.[3][5] A generalized workflow for its synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for 2-(Trifluoromethyl)nicotinic acid derivatives.

Key Applications

The unique physicochemical properties imparted by the trifluoromethyl group make this class of compounds highly sought after in drug discovery and crop protection.[6][7]

- **Pharmaceuticals:** These compounds serve as key building blocks for various therapeutic agents. For instance, they are intermediates in the manufacture of COMT (Catechol-O-methyltransferase) inhibitors.[3][4]
- **Agrochemicals:** Derivatives of 2-(trifluoromethyl)nicotinic acid are used in the development of fungicides and insecticides.[2][7] The trifluoromethylpyridine moiety is a common feature in a number of active ingredients for crop protection.[7]

Mechanism of Action and Biological Relevance

While 2-(Trifluoromethyl)nicotinic acid itself is primarily an intermediate, the broader class of nicotinic acid derivatives has well-established biological activities. Nicotinic acid (Vitamin B3) is known to modulate lipid metabolism through various mechanisms, including the inhibition of lipolysis in adipose tissue and the modulation of lipoprotein synthesis and catabolism in the liver.[8][9] The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent nicotinic acid, potentially leading to more potent

or selective biological effects. The electron-withdrawing nature of the CF_3 group can influence receptor binding and metabolic stability.

Conclusion

2-(Trifluoromethyl)nicotinic acid is a key chemical intermediate with significant applications in the life sciences. Its synthesis from readily available fluorinated precursors allows for the development of a diverse range of derivatives. A thorough understanding of its hazardous properties, as outlined by the GHS, is essential for its safe handling and use in research and manufacturing. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like 2-(trifluoromethyl)nicotinic acid is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-(Trifluoromethyl)nicotinic Acid | 131747-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labbox.es [labbox.es]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289698#cas-number-91436-34-1-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com